3',4'-Dibenzyloxy-1-phenylpropiophenone

Description

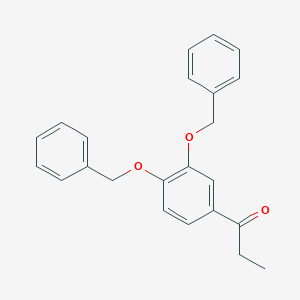

3',4'-Dibenzyloxy-1-phenylpropiophenone (CAS No. 17269-65-7) is a synthetic organic compound with the molecular formula C23H22O3 and a molecular weight of 346.42 g/mol . Structurally, it consists of a propiophenone backbone substituted with benzyloxy groups at the 3' and 4' positions of the phenyl ring. The compound is described as an off-white semi-solid, soluble in chloroform, dichloromethane, and DMSO, and requires storage at 2–8°C protected from light and air .

Propriétés

IUPAC Name |

1-[3,4-bis(phenylmethoxy)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O3/c1-2-21(24)20-13-14-22(25-16-18-9-5-3-6-10-18)23(15-20)26-17-19-11-7-4-8-12-19/h3-15H,2,16-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILHVGGPNJQTKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407366 | |

| Record name | 3',4'-Dibenzyloxy-1-phenylpropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17269-65-7 | |

| Record name | 3',4'-Dibenzyloxy-1-phenylpropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Conditions and Mechanism

The benzylation occurs under reflux conditions in a polar aprotic solvent like dimethylformamide (DMF) or acetone . For example, a mixture of 3',4'-dihydroxypropiophenone, benzyl bromide (2.2 equivalents per hydroxyl group), and K₂CO₃ is stirred at 60–80°C for 4–6 hours . The base facilitates the formation of phenoxide ions, which nucleophilically attack the benzyl bromide, resulting in the substitution of hydroxyl groups with benzyl ethers (Figure 1).

Key Variables Affecting Yield :

-

Stoichiometry : Excess benzyl bromide (≥2.2 eq.) ensures complete substitution.

-

Temperature : Elevated temperatures (60–80°C) accelerate the reaction but may necessitate stringent moisture control.

-

Solvent Choice : DMF enhances solubility of intermediates, while acetone offers milder conditions.

Post-reaction workup involves filtration to remove the base, solvent evaporation, and purification via recrystallization from ethanol or chromatography, yielding 3',4'-dibenzyloxypropiophenone as a semi-solid. Reported yields range from 70% to 85% .

Friedel-Crafts Acylation for Ketone Formation

The second step introduces the propiophenone moiety via a Friedel-Crafts acylation between 3',4'-dibenzyloxypropiophenone and benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃) .

Reaction Dynamics

The reaction proceeds in an anhydrous environment using dichloromethane (DCM) or carbon disulfide (CS₂) as the solvent. A stoichiometric amount of AlCl₃ (1.1–1.5 eq.) is added to activate the acyl chloride, forming a reactive acylium ion. The electrophilic aromatic substitution occurs at the para position of the benzene ring, driven by the electron-donating benzyloxy groups.

Optimization Insights :

-

Catalyst Loading : Sub-stoichiometric AlCl₃ (0.8–1.0 eq.) reduces side reactions but may lower conversion rates.

-

Temperature : Reactions are conducted at 0–25°C to minimize over-acylation or polymerization.

-

Quenching : Careful addition of ice-water terminates the reaction, followed by extraction with DCM and drying over sodium sulfate.

Purification via column chromatography (silica gel, hexane/ethyl acetate) isolates the target compound, with yields reported between 60% and 89% . The final product is characterized by melting point (51–52°C) and spectroscopic data (¹H NMR, IR).

Comparative Analysis of Synthetic Protocols

Table 1 consolidates data from disparate sources to highlight critical parameters in the synthesis:

| Step | Reagents | Conditions | Time (h) | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| Benzylation | BnBr, K₂CO₃ | DMF, reflux | 4–6 | 60–80 | 70–85 | |

| Friedel-Crafts Acylation | BzCl, AlCl₃ | DCM, 0–25°C | 2–4 | 0–25 | 60–89 |

Notable Observations :

-

Solvent Impact : DMF in benzylation accelerates kinetics but complicates purification compared to acetone.

-

Catalyst Efficiency : AlCl₃ outperforms FeCl₃ in acylation due to stronger Lewis acidity.

-

Scale-Up Challenges : Exothermic Friedel-Crafts reactions require controlled addition to prevent thermal runaway.

Yield Optimization Strategies

Maximizing yield hinges on addressing three factors:

Purity of Starting Materials

Impurities in 3',4'-dihydroxypropiophenone or benzyl bromide (e.g., moisture) reduce benzylation efficiency. Pre-drying solvents and reagents over molecular sieves improves outcomes.

Analyse Des Réactions Chimiques

1-[3,4-Bis(phenylmethoxy)phenyl]propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired product formation .

Applications De Recherche Scientifique

1-[3,4-Bis(phenylmethoxy)phenyl]propan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance

Mécanisme D'action

The mechanism of action of 1-[3,4-Bis(phenylmethoxy)phenyl]propan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Research Findings and Challenges

- Synthetic Utility: The benzyloxy groups in this compound are ideal for protecting phenolic hydroxyls during synthetic routes, as demonstrated in analogous compounds .

- Biological Relevance: Unlike phenylphenalenones (e.g., 2,3-dihydro-1,2,3-trihydroxy-9-(4'-methoxyphenyl)-phenalene), which exhibit phytoalexin activity in plant defense , this compound lacks documented biological roles.

- Analytical Challenges: Discrepancies in NMR data and stereochemistry observed in phenylphenalenone analogues highlight the need for rigorous structural validation of this compound derivatives.

Activité Biologique

3',4'-Dibenzyloxy-1-phenylpropiophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, classified under the category of dibenzyloxy derivatives, is noted for its structural similarity to other phenylpropiophenones, which are known for various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two benzyloxy groups attached to the phenyl ring, which significantly influences its biological activity by enhancing lipophilicity and potentially modulating interactions with biological targets.

The biological activity of this compound primarily involves its interaction with various cellular targets. The following mechanisms have been proposed:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cell signaling pathways, which can lead to altered cellular responses.

- Antioxidant Properties : The presence of hydroxyl groups in related compounds suggests potential antioxidant activity, which may protect cells from oxidative stress.

- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells by disrupting microtubule dynamics, akin to other known anticancer agents.

Biological Activity Overview

The following table summarizes the documented biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Anticancer | Induces apoptosis in various cancer cell lines; mechanism involves microtubule disruption. |

| Antioxidant | Exhibits potential to scavenge free radicals and reduce oxidative stress. |

| Enzyme Inhibition | May inhibit specific enzymes involved in metabolic pathways. |

| Antimicrobial | Shows activity against certain bacterial strains; further studies needed. |

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that this compound induced significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. The compound was found to disrupt microtubule formation, leading to cell cycle arrest at the metaphase stage.

Case Study 2: Antioxidant Potential

In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that this compound exhibited considerable free radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative damage.

Case Study 3: Enzyme Interaction

Research exploring the inhibitory effects of this compound on cyclooxygenase (COX) enzymes indicated a dose-dependent inhibition, which could have implications for inflammatory conditions. Further kinetic studies are required to elucidate the exact inhibition mechanism.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3',4'-Dibenzyloxy-1-phenylpropiophenone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of structurally similar propiophenone derivatives (e.g., 2',4'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone) involves Friedel-Crafts acylation or Claisen-Schmidt condensation under Lewis acid catalysis (e.g., AlCl₃) . For 3',4'-Dibenzyloxy derivatives, protection of phenolic hydroxyl groups via benzylation is critical. A stepwise approach is recommended:

- Step 1 : Protect 3,4-dihydroxybenzaldehyde with benzyl chloride under basic conditions (K₂CO₃, DMF, 80°C).

- Step 2 : Perform a Claisen-Schmidt condensation with acetophenone derivatives under acidic or basic conditions.

- Step 3 : Purify via column chromatography (hexane/ethyl acetate gradient) and confirm purity via HPLC (>98%) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Confirm benzyloxy group positions (¹H-NMR: δ 5.05–5.15 ppm for –OCH₂Ph; ¹³C-NMR: δ 70–75 ppm for –OCH₂) and ketone functionality (δ 195–205 ppm).

- FT-IR : Look for C=O stretch (~1680 cm⁻¹) and absence of –OH peaks (>3000 cm⁻¹) to confirm protection .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₂₉H₂₄O₃; [M+H]⁺ calc. 421.1804) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., benzyloxy groups) influence the reactivity of this compound in further functionalization?

- Methodological Answer : The electron-donating benzyloxy groups at the 3' and 4' positions activate the aromatic ring toward electrophilic substitution. Computational studies (DFT, B3LYP/6-31G*) can predict regioselectivity:

- HOMO-LUMO Analysis : Benzyloxy groups lower the LUMO energy, favoring nucleophilic attack at the para position relative to the ketone.

- Experimental Validation : Perform bromination (Br₂/FeBr₃) and compare product distribution with predicted sites .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Bioassays : Use cell lines (e.g., HepG2 for cytotoxicity) with controlled passage numbers and serum-free media to minimize variability.

- Impurity Profiling : Analyze batches via LC-MS to identify byproducts (e.g., deprotected dihydroxy derivatives) that may skew activity .

- Meta-Analysis : Apply multivariate regression to published data, adjusting for variables like solvent (DMSO vs. ethanol) and concentration gradients .

Q. Can computational models predict the metabolic stability of this compound in preclinical studies?

- Methodological Answer : Yes. Use in silico tools (e.g., SwissADME, MetaSite) to:

- Identify Metabolic Hotspots : Predict CYP450-mediated oxidation (e.g., para to the ketone) or glucuronidation of benzyloxy groups.

- Validate with Microsomal Assays : Incubate with rat liver microsomes (RLM) and monitor depletion via LC-MS/MS. Compare half-life (t₁/₂) with predictions .

Methodological Considerations for Reproducibility

Q. What are common pitfalls in scaling up the synthesis of this compound, and how can they be addressed?

- Answer : Exothermic reactions during benzylation or acylation may cause runaway temperatures. Solutions:

- Temperature Control : Use jacketed reactors with gradual reagent addition.

- Byproduct Management : Optimize stoichiometry (e.g., 1.2 eq benzyl chloride) to minimize di-benzylated impurities .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

- Answer : Systematically vary substituents (e.g., replace benzyloxy with methoxy or halogen) and assess:

- Physicochemical Properties : LogP (via shake-flask method) and solubility (HPLC-UV).

- Biological Activity : IC₅₀ in target assays (e.g., kinase inhibition). Use ANOVA to identify significant structural contributors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.